REACTION_CXSMILES
|
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][C:5](=[O:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[CH3:13]S(C)=O.OO>O>[CH3:13][O:1][N:2]1[C:7]([CH3:8])([CH3:9])[CH2:6][C:5](=[O:10])[CH2:4][C:3]1([CH3:12])[CH3:11]
|
Name
|
4
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
ON1C(CC(CC1(C)C)=O)(C)C
|
Name
|
ferrous sulfate heptahydrate
|
Quantity
|
513.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1450 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
The content is stirred for an additional 30 min at 25-30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled below 1° C
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with four 750 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts are washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
2×1.0 L of H2O, then 1×500 ml of saturated NaCl and then dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate is evaporated
|
Type
|
DISTILLATION
|
Details
|
the product is distilled (82-84° C. 10.33×10−2 bar)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CON1C(CC(CC1(C)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 254 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |